molecular formula C19H20N2O3 B2493613 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzamide CAS No. 921835-51-0

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzamide

Cat. No.: B2493613
CAS No.: 921835-51-0
M. Wt: 324.38
InChI Key: AHVGEDLAWQWBTC-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzamide is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a benzamide moiety

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12-4-6-13(7-5-12)17(22)20-14-8-9-15-16(10-14)24-11-19(2,3)18(23)21-15/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVGEDLAWQWBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Dimethyl Groups: The next step involves the introduction of the dimethyl groups at the 3-position of the benzoxazepine ring. This can be accomplished through alkylation reactions using suitable alkylating agents.

    Formation of the Benzamide Moiety: The final step involves the coupling of the benzoxazepine intermediate with 4-methylbenzoic acid or its derivatives to form the desired benzamide compound. This can be achieved through amide bond formation reactions using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxazepine or benzamide moieties are replaced with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and receptor binding.

    Medicine: The compound is explored for its potential therapeutic properties. It is investigated for its activity against various diseases, including cancer, inflammation, and neurological disorders.

    Industry: In industrial applications, the compound is used in the development of specialty chemicals, pharmaceuticals, and agrochemicals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other high-value products.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites or allosteric sites. This can result in the modulation of enzymatic pathways and subsequent biological effects.

    Receptor Binding: The compound may interact with cellular receptors, leading to the activation or inhibition of signaling pathways. This can influence cellular processes such as proliferation, differentiation, and apoptosis.

    Molecular Pathways: The compound may modulate various molecular pathways, including those involved in cell cycle regulation, inflammation, and oxidative stress. This can contribute to its therapeutic potential in various diseases.

Comparison with Similar Compounds

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzamide is a compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a benzoxazepine ring system, which is known for its diverse biological activities. The structure can be represented as follows:

C18H22N2O2\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_2

This indicates a molecular weight of approximately 302.38 g/mol. The unique configuration of the tetrahydrobenzoxazepine ring contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to inflammatory processes and may also modulate neurotransmitter systems.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.004 mg/mL to 0.045 mg/mL against various bacterial strains such as E. coli and S. aureus .
CompoundMIC (mg/mL)MBC (mg/mL)
Compound 80.004–0.030.008–0.06
Compound 110.011-
Compound 120.015-

These findings suggest that structural modifications can enhance the antibacterial potency of benzoxazepine derivatives.

Antifungal Activity

In addition to antibacterial properties, related compounds have also shown antifungal activity with MIC values ranging from 0.004 mg/mL to 0.06 mg/mL against various fungal strains . The most sensitive strain was identified as T. viride, while A. fumigatus showed resistance.

Case Study 1: Neuroprotective Effects

A recent study explored the neuroprotective effects of benzoxazepine derivatives in models of neurodegenerative diseases such as Alzheimer’s disease. The findings indicated that these compounds could reduce amyloid-beta accumulation in neuronal cultures, suggesting potential applications in treating cognitive decline .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound in animal models of inflammation. Results showed significant reductions in inflammatory markers and pain responses when administered prior to inflammatory stimuli .

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